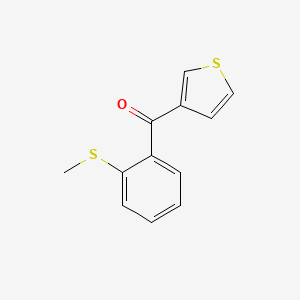

3-(2-thiomethylbenzoyl)thiophene

描述

Structure

3D Structure

属性

IUPAC Name |

(2-methylsulfanylphenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCDQXGEEYFLTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641833 | |

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896618-53-4 | |

| Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Thiomethylbenzoyl Thiophene and Its Structural Analogues

Strategies for Carbon-Carbon Bond Formation

The central challenge in synthesizing 3-(2-thiomethylbenzoyl)thiophene lies in the creation of the carbonyl linkage between the thiophene (B33073) ring and the substituted benzene (B151609) ring. Friedel-Crafts acylation and related reactions are the most common strategies to achieve this.

Acylation Reactions Involving Thiophene Derivatives

The direct acylation of a thiophene ring with a suitable acylating agent is a fundamental approach. The regioselectivity of this electrophilic substitution is a key consideration. While Friedel-Crafts acylation of unsubstituted thiophene typically yields the 2-acylthiophene as the major product due to the higher stability of the corresponding cationic intermediate, specific conditions and starting materials can be chosen to favor 3-acylation. stackexchange.com

One common strategy involves the use of a pre-functionalized thiophene. For instance, a thiophene with a directing group at the 2-position can guide the incoming acyl group to the 3-position. Alternatively, 3-lithiothiophene, generated from 3-halothiophenes, can be reacted with an appropriate electrophile to introduce the benzoyl group at the desired position.

The acylation is typically carried out using an acyl chloride, such as 2-(thiomethyl)benzoyl chloride, in the presence of a Lewis acid catalyst. youtube.comlibretexts.orgyoutube.comchemguide.co.uk A variety of catalysts can be employed, with aluminum chloride (AlCl₃) being a traditional choice. youtube.comchemguide.co.uk However, due to the reactivity of the thiophene ring, milder catalysts are often preferred to minimize side reactions and resinification. google.com These can include stannic chloride (SnCl₄), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites and phosphoric acid. google.comresearchgate.net

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Thiophene

| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |

| Aluminum Chloride (AlCl₃) | Often used in stoichiometric amounts, can be run at room temperature or with heating. youtube.comchemguide.co.uk | High reactivity. | Can lead to side reactions and decomposition of sensitive substrates. google.com |

| Stannic Chloride (SnCl₄) | Generally milder than AlCl₃. | Better selectivity for some substrates. | Can still be harsh for very sensitive compounds. |

| Phosphoric Acid | Used in catalytic amounts, often at elevated temperatures. google.com | Milder, continuous process possible. | May require higher temperatures. |

| Zeolites (e.g., C25) | Solid catalyst, reactions can be run neat or in a solvent at elevated temperatures. researchgate.net | Environmentally friendly, reusable, high conversion rates. researchgate.net | May require specific pore sizes and optimization. |

| Titanium Tetrachloride (TiCl₄) | Used as a Lewis acid, can offer good yields with specific substrates. core.ac.uk | Mild conditions possible. core.ac.uk | Moisture sensitive. |

The choice of acylating agent is also critical. While acyl chlorides are common, acid anhydrides can also be used. google.comresearchgate.net The preparation of the requisite 2-(thiomethyl)benzoyl chloride would typically involve the conversion of 2-(thiomethyl)benzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com

Formation of Benzophenone (B1666685) Derivatives Containing a Thiophene Moiety

An alternative perspective on the synthesis is to consider the target molecule as a thiophene-substituted benzophenone. This approach involves forming the benzophenone core with one of the aryl groups being a thienyl radical.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of bi-aryl ketones, including those containing a thiophene moiety. tandfonline.com A notable example is the Suzuki coupling reaction between an aryl boronic acid and an acyl chloride. In the context of synthesizing this compound, this could involve the reaction of 3-thienylboronic acid with 2-(thiomethyl)benzoyl chloride, or conversely, 2-(thiomethyl)phenylboronic acid with 3-thiophenecarbonyl chloride. These reactions are typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and a base. tandfonline.com

Another palladium-catalyzed approach is the decarboxylative coupling of a benzoic acid with a nitrile, which can also yield aryl ketones. nih.gov Furthermore, direct C-H arylation of the thiophene ring with an aryl halide is a modern and atom-economical strategy. mdpi.com

Functional Group Introduction and Modification

The synthesis of this compound also necessitates the specific placement of the thiomethyl group and allows for further derivatization of the aromatic rings to create structural analogues.

Incorporation of the Thiomethyl Moiety

The thiomethyl group can be introduced at different stages of the synthesis. One method involves starting with a precursor that already contains the thiomethyl group, such as 2-(thiomethyl)benzoic acid. This acid can be synthesized from commercially available starting materials.

Alternatively, the thiomethyl group can be introduced onto a pre-existing aromatic ring. For the thiophene ring, a common method is the lithiation of a halothiophene followed by quenching with dimethyl disulfide (CH₃SSCH₃). google.com For example, 3-bromothiophene (B43185) can be treated with a strong base like n-butyllithium to form 3-lithiothiophene, which then reacts with dimethyl disulfide to yield 3-(methylthio)thiophene. google.com This functionalized thiophene can then be acylated as described in section 2.1.1.

For the benzoyl moiety, nucleophilic aromatic substitution on a suitably activated benzene ring can be employed. More modern methods for thiomethylation of aromatic compounds involve the use of specialized reagents like BF₃SMe₂ which can act as a nucleophilic source of the thiomethyl group. diva-portal.org

Derivatization of Thiophene and Benzoyl Rings

The synthesis of structural analogues of this compound can be achieved by introducing various substituents on either the thiophene or the benzoyl ring. This derivatization can be performed on the final molecule or on the starting materials.

Standard electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation can be used to functionalize the thiophene ring, with the position of substitution being influenced by the existing benzoyl group. The benzoyl ring can also be modified using similar electrophilic substitution reactions. The directing effects of the existing substituents (the carbonyl group and the thiomethyl group) will determine the regiochemical outcome of these reactions.

Furthermore, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to introduce a wide variety of substituents, such as alkyl, aryl, or alkynyl groups, onto either ring if a suitable handle like a halogen atom is present. prepchem.com

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and environmental friendliness.

Palladium-catalyzed reactions are at the forefront of these advanced approaches for the synthesis of molecules like this compound. As mentioned earlier, cross-coupling reactions provide a versatile alternative to classical Friedel-Crafts acylation for forming the key C-C bond. tandfonline.comnih.govrsc.org Direct C-H activation/arylation is a particularly attractive strategy as it avoids the need for pre-functionalized starting materials, thus shortening the synthetic sequence. mdpi.com For example, the direct C-H arylation of a 3-substituted thiophene at the desired position with a 2-(thiomethyl)aryl halide derivative under palladium catalysis would be a highly efficient route.

Iridium-catalyzed C-H borylation is another powerful tool for the regioselective functionalization of aromatic rings, including thiophenes. diva-portal.org A borylated thiophene or benzoyl derivative can then be used in subsequent cross-coupling reactions to introduce a wide range of substituents, enabling the synthesis of a diverse library of analogues.

The use of novel catalyst systems, such as TiCl₄-SiO₂-TEBA, has been reported for selective acylation reactions, offering high conversion rates and environmentally friendly conditions. scribd.com The continuous catalytic acylation of thiophenes using phosphoric acid is another example of an advanced process that offers advantages over traditional batch methods. google.com

Palladium-Catalyzed C-H Activation Leading to Related Benzamides and Anilides

Palladium catalysis has become a cornerstone for the functionalization of C-H bonds, offering an efficient and atom-economical route to complex molecules. rsc.org This approach is particularly relevant for the synthesis of benzamides and anilides that are structurally analogous to this compound. The direct arylation of thiophene derivatives is a powerful method for creating C-C bonds. conicet.gov.arresearchgate.netnih.gov

Recent studies have demonstrated the palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes, which are close structural relatives of the target compound. conicet.gov.arresearchgate.netnih.gov This method allows for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives. conicet.gov.arresearchgate.netnih.gov The protocol is effective with low catalyst loading and tolerates a variety of functional groups. conicet.gov.arresearchgate.netnih.gov For instance, the coupling of 3-(methylsulfinyl)thiophene (B12534823) with various aryl bromides can be achieved in good to excellent yields. conicet.gov.ar

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| Bromobenzene | 3-(Methylsulfinyl)-2,5-diphenylthiophene | 95 |

| 1-Bromo-4-chlorobenzene | 2,5-Bis(4-chlorophenyl)-3-(methylsulfinyl)thiophene | 99 |

| 3-Bromoanisole | 2,5-Bis(3-methoxyphenyl)-3-(methylsulfinyl)thiophene | 85 |

| 2-Bromotoluene | 2,5-Bis(o-tolyl)-3-(methylsulfinyl)thiophene | 78 |

The mechanism of palladium-catalyzed C-H activation is a subject of intensive research. For benzylic C-H bonds, several pathways have been proposed. One common mechanism involves the formation of a palladacycle intermediate. In the context of benzamides and anilides, the amide or anilide group can act as a directing group, facilitating the ortho-C-H activation of the benzoyl ring.

Computational studies on palladium-catalyzed annulation reactions of benzamide (B126) and anilide systems have shown that the catalytic cycle often starts with the coordination of the ligand to the Pd(II) complex, followed by C-H bond activation to form a palladacycle. The specific pathway, whether it involves a four- or five-membered palladacycle, can depend on the substitution pattern of the starting material.

Achieving site-selectivity in C-H functionalization is a significant challenge, especially in molecules with multiple C-H bonds. The use of directing groups is a primary strategy to control the regioselectivity of the reaction. In the synthesis of benzamides and anilides, the amide functionality can direct the palladium catalyst to a specific ortho C-H bond on the aromatic ring.

Furthermore, the sequential arylation of compounds like 3-(methylsulfinyl)thiophene demonstrates a high degree of site-selectivity. conicet.gov.ar By carefully controlling the reaction conditions and the order of addition of different aryl bromides, it is possible to synthesize constitutional isomers of heteroaryl thiophenes. conicet.gov.ar This level of control is crucial for the rational design and synthesis of complex molecules. conicet.gov.ar

Cascade Cyclization Reactions for Fused Thiophenes

Cascade reactions, also known as tandem or domino reactions, offer a highly efficient means of constructing complex molecular architectures in a single operation. For the synthesis of fused thiophenes, which are structural components of many advanced materials and pharmaceuticals, cascade cyclizations are particularly valuable.

One approach involves the [3+2] cycloaddition of a thiocarbonyl ylide with a compound containing an activated multiple bond. This method has been used to synthesize functionalized tetrahydrothiophenes with high stereoselectivity. The resulting products can then be further modified to introduce additional functionality.

Another powerful strategy is the Fiesselmann thiophene synthesis, which has been applied to the construction of thieno[3,2-b]thiophene (B52689) derivatives. researchgate.net This method involves the condensation of appropriately substituted chlorothiophenes with methyl thioglycolate. The resulting esters can then be saponified and decarboxylated to yield thieno[3,2-b]thiophen-3(2H)-ones, which are versatile intermediates for the synthesis of more complex fused systems. researchgate.net

A one-pot synthesis of 2-aroylbenzo[b]thiophen-3-ols has also been reported, starting from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones. nih.gov This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to furnish the benzothiophene (B83047) core in high yield. nih.gov

| Aryl Bromomethyl Ketone | Product | Yield (%) |

|---|---|---|

| 2-Bromo-1-phenylethanone | 2-Benzoylbenzo[b]thiophen-3-ol | 92 |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 2-(4-Chlorobenzoyl)benzo[b]thiophen-3-ol | 95 |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2-(4-Methoxybenzoyl)benzo[b]thiophen-3-ol | 90 |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | 2-(Naphthalene-2-carbonyl)benzo[b]thiophen-3-ol | 88 |

Protecting Group Chemistry Employing Thiomethylbenzoyl Derivatives

A thorough review of the current scientific literature did not yield specific examples of "this compound" or its direct derivatives being employed as protecting groups in polynucleotide synthesis. However, the broader class of thiol-containing molecules has been utilized for this purpose, offering a point of comparison.

In the chemical synthesis of oligonucleotides, protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleobases, the sugar moiety, and the phosphate (B84403) backbone. While the thiomethylbenzoyl group itself is not documented for this application, other sulfur-containing moieties have been explored.

For instance, a method for incorporating 2'-deoxy-2-thiouridine and 2'-deoxy-2-thiothymidine into oligodeoxynucleotides has been described, which utilizes a toluoyl protecting group for the thione functionality. nih.gov This strategy prevents desulfurization during the synthesis. nih.gov Another example is the use of thioctic acid derivatives to functionalize gold nanoparticles with oligonucleotides, where the disulfide bond plays a key role in the attachment. mdpi.com These examples highlight the utility of sulfur-containing groups in the broader context of nucleic acid chemistry, even though the specific use of a thiomethylbenzoyl protecting group remains to be explored and documented.

Chemical Transformations and Reactivity Studies

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in 3-(2-thiomethylbenzoyl)thiophene is an aromatic system whose reactivity is significantly influenced by the presence of the deactivating 3-benzoyl substituent. This substituent withdraws electron density from the ring, affecting both the rate and regioselectivity of its reactions.

Thiophene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609) because the sulfur atom can donate electrons into the ring, stabilizing the cationic intermediate (the sigma complex). pharmaguideline.comnumberanalytics.com However, the presence of a strong electron-withdrawing group, such as the 3-benzoyl group, deactivates the thiophene ring towards electrophilic attack. libretexts.org

The directing effect of the 3-benzoyl group channels incoming electrophiles primarily to the C2 and C4 positions. arkat-usa.org Attack at the C5 position (ortho to the carbonyl group) is disfavored due to the placement of a partial positive charge on the intermediate carbon atom adjacent to the electron-withdrawing substituent. makingmolecules.com Attack at the C2 position (the other ortho position) is generally favored in thiophenes, while attack at the C4 position (meta to the carbonyl group) is also a significant possibility. pharmaguideline.comarkat-usa.org Studies on the acylation of 3-acetylthiophene, a similar system, show that further acylation occurs at the C2 and C4 positions, yielding 2,4-diacylthiophenes. arkat-usa.org Therefore, electrophilic substitution on this compound is expected to yield a mixture of 2- and 4-substituted products.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Relationship to Substituent | Predicted Outcome | Rationale |

|---|---|---|---|

| C2 | α (alpha) | Major Product | Thiophene's inherent reactivity at the α-position. pharmaguideline.com |

| C4 | β' (beta prime) | Major Product | Meta-directing effect of the deactivating benzoyl group. arkat-usa.org |

This table is based on established principles of electrophilic aromatic substitution on substituted thiophenes.

The sulfur atom in the thiophene ring is susceptible to oxidation, though the ring itself is relatively stable. wikipedia.orgderpharmachemica.com The oxidation can proceed through two primary pathways:

S-Oxidation: The sulfur atom can be oxidized to form a thiophene-S-oxide, which can be further oxidized to a thiophene-S,S-dioxide (sulfone). wikipedia.orgnih.gov This is typically achieved using oxidizing agents like hydrogen peroxide (often catalyzed by methyltrioxorhenium(VII)) or peroxy acids such as m-CPBA. nih.govresearchgate.net The initial oxidation to the sulfoxide (B87167) is generally slower for thiophenes bearing electron-withdrawing groups, while the subsequent oxidation to the sulfone is often facilitated. nih.gov Thiophene-S-oxides are often unstable and can act as dienes in Diels-Alder reactions. nih.govsemanticscholar.org

Arene Oxide Formation: Oxidation can also occur at the C=C double bonds of the thiophene ring to form a thiophene epoxide (an arene oxide intermediate). wikipedia.orgnih.gov This intermediate is typically unstable and can rearrange, for instance, via an NIH shift, to yield hydroxylated thiophene products. nih.govacs.org This pathway is particularly relevant in the context of metabolic oxidation by cytochrome P450 enzymes. nih.govacs.org

For this compound, oxidation with a reagent like trifluoroperacetic acid could lead to both S-oxidation products and ring-oxidized species. wikipedia.org

Transformations Involving the Benzoyl Carbonyl Group

The carbonyl group of the benzoyl moiety is a key site for nucleophilic attack. It can undergo a variety of transformations typical of aryl ketones. organic-chemistry.orgbeilstein-journals.org

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). More forceful reduction, such as the Wolff-Kishner or Clemmensen reductions, can completely remove the carbonyl oxygen to yield a methylene (B1212753) group (-CH₂-), transforming the benzoyl group into a benzyl (B1604629) group.

Condensation Reactions: The carbonyl group can react with primary amines to form imines (Schiff bases) or with hydrazine (B178648) and its derivatives to form hydrazones. researchgate.net

Photochemical Reactions: Aryl ketones can participate in photochemical reactions, where upon UV irradiation, they can be excited and act as hydrogen atom abstractors. beilstein-journals.org

Table 2: Potential Reactions of the Benzoyl Carbonyl Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Reduction to Alcohol | NaBH₄ | Secondary Alcohol |

| Deoxygenation | H₂NNH₂/KOH (Wolff-Kishner) | Methylene Compound |

| Imine Formation | R-NH₂ | Imine (Schiff Base) |

Reactivity of the Thiomethyl Moiety

The thiomethyl group (-S-CH₃) on the benzene ring introduces its own set of reactive possibilities, primarily centered on the sulfur atom.

Oxidation: Similar to the thiophene sulfur, the sulfur atom of the thiomethyl group is nucleophilic and can be readily oxidized. Common oxidizing agents can convert the thioether first to a methylsulfinyl group (a sulfoxide) and then to a methylsulfonyl group (a sulfone). mdpi.com Copper-catalyzed methods have been developed for direct sulfoxidation. mdpi.com

C-S Bond Cleavage: The C-S bond of aryl thioethers can be cleaved under certain conditions, often involving transition metal catalysts. acsgcipr.org

Alkylation: The sulfur atom can act as a nucleophile to attack alkyl halides, forming a sulfonium (B1226848) salt.

Organometallic Intermediates and Their Reactions

The acidity of the thiophene ring protons allows for the formation of potent organometallic reagents.

Thiophene can be readily deprotonated by strong bases, such as butyllithium (B86547) (BuLi), to form thienyllithium species. wikipedia.orgrroij.com This deprotonation occurs preferentially at the α-positions (C2 and C5) due to the stabilizing effect of the sulfur atom on the adjacent carbanion. pharmaguideline.comrroij.com

In this compound, the most acidic proton on the thiophene ring is at the C2 position. Treatment with BuLi would therefore be expected to selectively generate 3-(2-thiomethylbenzoyl)thiophen-2-yllithium. This organolithium intermediate is a powerful nucleophile and a valuable synthetic tool. rroij.com It can react with a wide range of electrophiles to introduce a variety of functional groups at the C2 position of the thiophene ring.

Table 3: Illustrative Reactions of the 2-Thienyllithium Derivative

| Electrophile | Reagent Example | Functional Group Introduced at C2 |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl/Hydroxyaryl group |

| Alkyl Halides | R-Br | Alkyl group (-R) |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the determination of molecular structure. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the types and numbers of protons and carbons in a molecule, as well as their immediate electronic environment.

For 3-(2-thiomethylbenzoyl)thiophene, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the benzoyl ring, and the thiomethyl group. The protons on the thiophene ring would likely appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. The protons on the benzoyl ring would also resonate in the aromatic region, and their splitting patterns would reveal the substitution pattern. The thiomethyl group (-S-CH₃) would be expected to exhibit a characteristic singlet in the upfield region of the spectrum (around δ 2.0-2.5 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl group would be readily identifiable by its characteristic downfield chemical shift (typically δ 190-200 ppm). The carbons of the thiophene and benzoyl rings would appear in the aromatic region (δ 120-150 ppm). The carbon of the thiomethyl group would resonate at a much higher field (upfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for similar structures and may vary from experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-2 | ~7.8-8.2 (dd) | ~130-135 |

| Thiophene H-4 | ~7.2-7.6 (dd) | ~125-130 |

| Thiophene H-5 | ~7.4-7.8 (dd) | ~128-133 |

| Benzoyl H-3' | ~7.3-7.7 (m) | ~126-131 |

| Benzoyl H-4' | ~7.4-7.8 (m) | ~128-133 |

| Benzoyl H-5' | ~7.3-7.7 (m) | ~126-131 |

| Benzoyl H-6' | ~7.5-7.9 (m) | ~130-135 |

| -S-CH₃ | ~2.3-2.6 (s) | ~15-20 |

| C=O | - | ~190-195 |

| Thiophene C-3 | - | ~135-140 |

| Benzoyl C-1' | - | ~138-143 |

| Benzoyl C-2' | - | ~135-140 |

dd = doublet of doublets, m = multiplet, s = singlet

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, typically on adjacent carbons. sigmaaldrich.com This would help to trace the proton networks within the thiophene and benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. organic-chemistry.org This experiment would definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are two or three bonds away. organic-chemistry.org For this compound, HMBC would be instrumental in connecting the different fragments of the molecule. For instance, it would show a correlation between the thiophene protons and the carbonyl carbon, confirming the attachment of the benzoyl group to the thiophene ring. It would also show correlations between the benzoyl protons and the thiomethyl carbon, establishing the position of the thiomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals protons that are close to each other in space, regardless of whether they are bonded. This can provide valuable information about the molecule's conformation and the spatial arrangement of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique that can determine the mass of a molecule with a very high degree of precision. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₀OS₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. The fragmentation pattern observed in the mass spectrum would also provide structural clues. For example, the loss of the thiomethyl group or the cleavage of the bond between the carbonyl group and the thiophene ring would result in characteristic fragment ions.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR, provide information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups absorb at characteristic frequencies, making FT-IR a valuable tool for functional group identification. researchgate.net

For this compound, the FT-IR spectrum would be expected to show several key absorption bands:

A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the stretching vibration of the carbonyl (C=O) group in the benzoyl moiety.

Absorption bands in the region of 3100-3000 cm⁻¹ due to the C-H stretching vibrations of the aromatic rings.

Bands corresponding to the C-S stretching vibrations within the thiophene ring and the thiomethyl group, typically found in the fingerprint region (below 1500 cm⁻¹).

C-H bending vibrations for the substituted aromatic rings.

Table 2: Expected FT-IR Absorption Bands for this compound (Note: These are predicted values based on known data for similar structures and may vary from experimental values.)

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium to Weak |

| C=O (aryl ketone) | 1680 - 1650 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak |

| C-S | 800 - 600 | Medium to Weak |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by the presence of multiple chromophores, including the thiophene ring, the benzene (B151609) ring, and the carbonyl group, which are conjugated.

The electronic spectrum is expected to be dominated by π → π* and n → π* transitions. youtube.comyoutube.com

π → π Transitions:* These high-intensity absorptions arise from the excitation of electrons in the conjugated π-system extending over the thiophene and benzoyl moieties. Increased conjugation in the molecule, compared to isolated thiophene or benzene, leads to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths. libretexts.org For comparison, benzene exhibits a π → π* transition at around 255 nm.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron from the oxygen atom of the carbonyl group or the sulfur atoms to an anti-bonding π* orbital. These transitions are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions. youtube.com

The solvent can influence the position and intensity of the absorption bands. researchgate.netnih.gov The specific absorption maxima (λ_max) for this compound would need to be determined experimentally, but can be estimated based on related structures.

Table 2: Typical Electronic Transitions and Expected Absorption Regions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | π (bonding) → π* (antibonding) | 200 - 350 |

Rotational Spectroscopy for Precise Equilibrium Structure Determination

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, provides highly precise information about the geometry of a molecule in the gas phase. By measuring the transition frequencies between rotational energy levels, the moments of inertia of the molecule can be determined with exceptional accuracy. From these moments of inertia, it is possible to calculate bond lengths and bond angles, yielding a precise equilibrium structure. aip.orgaip.org

For this compound, the presence of the bulky and asymmetric 2-thiomethylbenzoyl substituent on the thiophene ring results in a complex rotational spectrum of an asymmetric top rotor. The analysis of this spectrum would involve:

Measurement of Rotational Transitions: Recording the high-resolution microwave spectrum to identify the frequencies of numerous rotational transitions.

Assignment and Fitting: Assigning the quantum numbers for each transition and fitting the frequencies to a rotational Hamiltonian to extract the rotational constants (A, B, and C). aip.org

Isotopic Substitution: To determine a complete structure, the rotational spectra of various isotopically substituted analogues (e.g., containing ¹³C, ³⁴S, or deuterium) would need to be measured and analyzed. aip.org

Structure Determination: The rotational constants from all isotopologues are then used in a least-squares fit to determine the precise bond lengths and angles of the molecule.

Table 3: Principles of Rotational Spectroscopy for Structural Determination

| Parameter | Information Derived |

|---|---|

| Rotational Constants (A, B, C) | Principal moments of inertia |

| Isotopic Substitution | Atomic coordinates within the molecule |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, oxygen, and sulfur should closely match the theoretical values calculated from its molecular formula, C₁₂H₁₀OS₂. This technique is crucial for confirming the empirical formula of a newly synthesized compound and as a measure of its purity. researchgate.net

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₁₂H₁₀OS₂

Molecular Weight: 234.34 g/mol

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 12 | 144.12 | 61.51 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 4.31 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.83 |

Experimental results from elemental analysis that deviate significantly from these theoretical values would indicate the presence of impurities or an incorrect structural assignment.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of 3-(2-thiomethylbenzoyl)thiophene. These methods provide a framework for studying reaction pathways, thermodynamic stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the intricate details of chemical reaction mechanisms. mdpi.com For this compound, a key reaction of interest is its intramolecular cyclization to form thieno[3,2-c] conicet.gov.arbenzothiepin-10(4H)-one. DFT studies can model this transformation to identify the most probable reaction pathway.

The process involves mapping the potential energy surface of the reaction. Calculations can identify transition state structures, which are the highest energy points along the reaction coordinate, and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of the reaction. For instance, in similar cyclization reactions of related diketones, DFT has been used to evaluate pathways involving the transformation of carbonyl groups and subsequent intramolecular cyclization. itu.edu.tr Studies on other heterocyclic systems have shown that DFT can effectively distinguish between different possible mechanisms, such as stepwise radical-mediated pathways or concerted cycloadditions, by comparing the energy barriers of each route. mdpi.comrsc.org

Table 1: Illustrative DFT Data for a Generalized Cyclization Reaction Step

| Parameter | Reactant (R) | Transition State (TS) | Product (P) |

| Relative Energy (kcal/mol) | 0.00 | +25.4 | -15.2 |

| Key Bond Distance (Å) | 2.95 (C-S) | 2.10 (C-S) | 1.85 (C-S) |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

| Note: This table presents hypothetical data to illustrate the typical output of a DFT reaction mechanism study for a cyclization process. The values are representative of similar reactions found in the literature. |

High-accuracy composite methods like Gaussian-3 (G3) and G3(MP2)//B3LYP are employed to obtain reliable thermochemical data, such as the standard enthalpy of formation (ΔfH°). nih.gov These methods have been successfully applied to a wide range of thiophene (B33073) derivatives, showing excellent correlation with experimental values where available. nih.govnih.gov

For this compound, while specific experimental data may be scarce, these computational models can predict its thermodynamic stability. The G3(MP2)//B3LYP method, for example, calculates the energy at the MP2/6-31G* level of theory with geometries optimized using the B3LYP functional. nih.gov Such calculations allow for a comparison of the stability of isomers and an analysis of substituent effects on the thermochemistry of the thiophene ring. nih.gov Research on various substituted thiophenes has demonstrated that these theoretical approaches can reliably estimate enthalpies of formation, aiding in the validation of experimental results and the prediction of data for new compounds. nih.gov

Table 2: Comparison of Calculated and Experimental Enthalpies of Formation (ΔfH°) for Representative Thiophene Compounds

| Compound | G3(MP2)//B3LYP (kJ/mol) | G3 (kJ/mol) | Experimental (kJ/mol) |

| Thiophene | 116.5 | 115.3 | 115.4 ± 0.6 |

| 2-Methylthiophene | 76.2 | 75.1 | 75.8 ± 1.1 |

| 3-Methylthiophene | 83.8 | 82.7 | 83.3 ± 1.2 |

| Source: Data derived from studies on thiophene thermochemistry. nih.govnih.gov This table illustrates the accuracy of the methods for related compounds. |

The electronic properties of this compound are dictated by the arrangement of its molecular orbitals. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. jchps.com

Analysis of the frontier molecular orbitals (FMOs) reveals the distribution of electron density. In this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and thiomethyl sulfur atoms, while the LUMO is likely centered on the electron-withdrawing benzoyl group. This separation of orbitals can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT) upon electronic excitation. researchgate.net The electronic structure helps explain the molecule's reactivity towards electrophiles and nucleophiles and provides insight into its UV-Vis absorption characteristics. conicet.gov.arresearchgate.net

Table 3: Typical Frontier Orbital Energies for Thiophene Derivatives

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Substituted Thiophene 1 | -6.15 | -1.98 | 4.17 |

| Substituted Thiophene 2 | -5.89 | -2.34 | 3.55 |

| Note: This table shows representative data for substituted thiophenes to illustrate the concepts of HOMO, LUMO, and energy gap analysis. jchps.comresearchgate.net |

Molecular Modeling and Simulation

Molecular modeling and simulations extend beyond static quantum calculations to explore the dynamic and conformational landscape of this compound.

The presence of single bonds between the thiophene ring and the benzoyl group, as well as within the thiomethyl group, allows for rotational freedom. This results in multiple possible spatial arrangements, or conformations. Conformational analysis, typically performed using DFT methods, aims to identify the most stable conformers by calculating their relative energies. nih.gov

The key parameter in the conformational analysis of this compound is the dihedral angle between the plane of the thiophene ring and the plane of the phenyl ring. Studies on similar 3-phenylthiophene (B186537) systems have shown that the most stable conformation is typically non-planar, with dihedral angles ranging from 29° to 36°, due to a balance between steric hindrance and π-conjugation. nih.govpsu.edu Identifying the global minimum energy conformation is crucial as it represents the most populated structure at equilibrium and is the basis for predicting other molecular properties accurately.

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can simulate its vibrational (infrared), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectra: By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies and intensities of the molecule's IR spectrum. This allows for the assignment of specific absorption bands to particular vibrational modes, such as the characteristic C=O stretch of the benzoyl group and the C-S stretching modes of the thiophene and thiomethyl groups. nih.gov

NMR Spectra: The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. psu.edu These predictions help in the assignment of experimental spectra and in confirming the molecular structure.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) in a UV-Vis spectrum. researchgate.netpsu.edu The calculations can identify the nature of the electronic transitions, such as π→π* or n→π*, providing a detailed understanding of the molecule's photophysical behavior. researchgate.net

Table 4: Illustrative Predicted Spectroscopic Data for a Thiophene Ketone Derivative

| Spectroscopic Parameter | Predicted Value | Description |

| IR Frequency (cm⁻¹) | 1655 | C=O stretching vibration |

| ¹³C NMR Chemical Shift (ppm) | 190.2 | Carbonyl carbon (C=O) |

| ¹H NMR Chemical Shift (ppm) | 7.5-8.0 | Aromatic protons |

| UV-Vis λ_max (nm) | 310 | π→π* transition |

| Note: This table provides example data based on computational studies of similar thiophene-containing molecules to illustrate the output of spectroscopic predictions. nih.govpsu.edu |

In Silico Approaches for Structure-Activity Relationship (SAR)

In silico, or computational, approaches are fundamental in modern drug discovery for establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying a molecule's structure and computationally predicting the effect of these changes, researchers can identify key chemical features, or pharmacophores, responsible for its therapeutic actions. acs.org This process significantly accelerates the design and optimization of lead compounds by prioritizing the synthesis of molecules with the highest predicted potency and most favorable properties. nih.govnih.gov

For thiophene-based compounds, in silico methods are widely used to explore how different substituents on the thiophene ring affect their interactions with biological targets. nih.gov These computational techniques include the calculation of molecular descriptors, pharmacokinetic predictions (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicity assessments. nih.govnih.govresearchgate.net Such studies help in building robust SAR models that can guide the development of novel thiophene derivatives with improved efficacy and safety profiles. nih.govrsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. youtube.com This method is routinely used to understand protein-ligand interactions and to screen virtual libraries of compounds for potential biological activity. nih.govyoutube.com The process involves placing a 3D model of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. youtube.com A more negative score typically indicates a stronger predicted binding interaction. youtube.com

In the context of thiophene scaffolds, molecular docking has been extensively applied to investigate their potential as therapeutic agents. For instance, various thiophene derivatives have been docked into the active sites of different enzymes and receptors to explore their anticancer and anti-inflammatory potential.

Anticancer Targets: One study investigated a series of novel thiazole-bearing thiophene derivatives for their cytotoxic activity against breast cancer cells. nih.govnih.govresearchgate.net The most active compounds were subjected to molecular docking studies against a pro-apoptotic protein from the BCL-2 family (PDB ID: 2W3L), which is a promising target in cancer therapy. nih.gov The docking scores for these compounds were calculated to evaluate their binding potential within the protein's active site. nih.govresearchgate.net The results indicated that the binding affinity was influenced by the specific substitutions on the thiophene-thiazole scaffold. nih.gov

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Observed Interactions | Reference |

|---|---|---|---|---|

| Compound 4b (a thiazole-thiophene derivative) | Breast Cancer Protein (2W3L) | -6.011 | Hydrogen bond donation from S(8) of the ligand to O of Arg 66 (B) | nih.gov |

| Compound 4a | Breast Cancer Protein (2W3L) | -5.911 | No measurable interactions, ligand exposure | nih.govresearchgate.net |

| Compound 8a | Breast Cancer Protein (2W3L) | -6.161 | No measurable interactions, ligand exposure | nih.govresearchgate.net |

| Compound 11b | Breast Cancer Protein (2W3L) | -5.65 | No measurable interactions, ligand exposure | nih.govresearchgate.net |

| Compound 13a | Breast Cancer Protein (2W3L) | -5.436 | No measurable interactions, ligand exposure | nih.govresearchgate.net |

| Compound 13b | Breast Cancer Protein (2W3L) | -5.883 | No measurable interactions, ligand exposure | nih.govresearchgate.net |

| CarboPt (Carboplatin) | Breast Cancer Protein (2W3L) | -4.671 | Not specified | nih.govresearchgate.net |

Anti-inflammatory Targets: In another study, a series of newly synthesized thiophene compounds were evaluated as potential anti-inflammatory agents by docking them into the active site of the Cyclooxygenase-2 (COX-2) enzyme. arkat-usa.org COX-2 is a key enzyme in the inflammatory pathway and a target for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The main objective of this docking study was to gain a better understanding of the three-dimensional structural arrangements of these thiophene-based molecules within the COX-2 binding pocket. arkat-usa.org

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a more dynamic and detailed view. nih.govyoutube.com MD simulations model the movement of atoms and molecules over time, allowing researchers to study the stability of a protein-ligand complex, the conformational changes that may occur upon binding, and the specific forces that govern the interaction. nih.govyoutube.com

The process begins with an initial conformation, often derived from molecular docking, and simulates the movements of all atoms in the system (including the protein, the ligand, and surrounding solvent molecules) by solving Newton's equations of motion. youtube.com This provides valuable insights into:

Binding Stability: Assessing whether the ligand remains stably bound in the active site over the simulation time.

Key Residues: Identifying the specific amino acid residues that form persistent interactions (like hydrogen bonds or hydrophobic contacts) with the ligand.

Conformational Changes: Observing how the protein and ligand adapt their shapes to achieve an optimal fit.

For thiophene-based ligands, MD simulations can validate the binding poses predicted by docking and provide a deeper understanding of the interaction dynamics. For example, after docking a thiophene derivative into a target's active site, an MD simulation can reveal the flexibility of the ligand within the binding pocket and the role of water molecules in mediating the interaction. nih.gov Studies on the photoexcited dynamics of the thiophene ring itself have shown that computational methods can capture complex processes like ring-opening, highlighting the power of these simulations to model the behavior of such scaffolds. rsc.org By analyzing the trajectory of an MD simulation, researchers can calculate binding free energies, which provide a more rigorous prediction of binding affinity than docking scores alone. nih.gov

Research Applications and Derived Chemical Entities Excluding Clinical Studies

Applications in Materials Science Research

Searches for the application of 3-(2-thiomethylbenzoyl)thiophene in materials science, including its potential use in organic electronics and energy storage, yielded no specific results. While the core structure of thiophene (B33073) is fundamental to many advanced materials, this particular derivative remains uncharacterised in these applications.

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

There is no available data to suggest that this compound has been investigated for its semiconductor properties in Organic Field-Effect Transistors (OFETs) or as an emissive or charge-transport material in Organic Light-Emitting Diodes (OLEDs). The development of novel organic semiconductors often involves the synthesis and characterization of various thiophene derivatives, but research on this compound for these purposes has not been published.

Photovoltaic Devices

Similarly, the role of this compound in the context of photovoltaic devices, such as organic solar cells, is not documented in the scientific literature. Research in this area heavily relies on donor-acceptor architectures, where thiophene-based molecules are common, yet no studies have incorporated this compound into such systems.

Polymer Semiconductors and Hydrogen-Storage Hosts

The potential for this compound to serve as a monomer for the synthesis of polymer semiconductors or as a framework for hydrogen-storage materials has not been explored in any published research. Consequently, there are no findings on its polymerization characteristics or its ability to adsorb or store hydrogen.

Scaffold for Pharmacological Target Modulation Research (In Vitro Studies)

In the realm of medicinal chemistry and pharmacology, thiophene scaffolds are frequently employed in the design of bioactive molecules. However, this compound has not been identified as a scaffold or an active compound in the context of the specified enzyme and protein kinase inhibition studies.

Enzyme Inhibition Studies (e.g., c-Jun N-terminal kinase, COX, LOX)

No in vitro studies have been published detailing the inhibitory activity of this compound against key enzymes such as c-Jun N-terminal kinase (JNK), cyclooxygenases (COX), or lipoxygenases (LOX). As such, its potential as an anti-inflammatory or anti-cancer agent through these pathways is unknown.

Protein Kinase Inhibitor Research (e.g., DYRK1A/CLK1/CLK4/Haspin)

There is a lack of research on the effects of this compound as an inhibitor of protein kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), CDC-like kinases (CLK1, CLK4), or Haspin. These kinases are targets for various diseases, but this specific thiophene derivative has not been investigated in this regard.

Antiviral Research: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives based on the thiophene scaffold have been a focal point in the development of Human Immunodeficiency Virus Type 1 (HIV-1) Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). mdpi.comnih.gov NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is critical for converting the viral RNA genome into DNA. mdpi.comhiv.gov This binding event induces a conformational change that disrupts the enzyme's catalytic activity, thereby halting viral replication. hiv.gov

Research into thiophene[3,2-d]pyrimidine derivatives, which incorporate a core structure related to this compound, has yielded compounds with potent anti-HIV-1 activity. In one study, a series of novel amino acid-substituted thiophene[3,2-d]pyrimidine derivatives were designed and synthesized. mdpi.com The biological evaluation of these compounds showed significant inhibitory activity against wild-type (WT) HIV-1 RT. mdpi.com For instance, several of the tested compounds displayed IC₅₀ values in the low micromolar range, comparable to the standard NNRTI drug Nevirapine (NVP). mdpi.com

One standout compound from this series, 5k , demonstrated excellent potency not only against WT HIV-1 but also against a panel of NNRTI-resistant mutant strains, with EC₅₀ values ranging from 0.042 µM to 7.530 µM. mdpi.com Notably, its activity against the K103N and E138K mutant strains was superior to that of the established drug Efavirenz (EFV). mdpi.com These findings underscore the potential of the thiophene scaffold as a privileged structure for designing next-generation NNRTIs with improved resistance profiles. mdpi.comnih.gov

| Compound | IC₅₀ (µM) |

|---|---|

| 5e | 1.980 |

| 5h | 1.540 |

| 5i | 2.390 |

| 5k | 0.972 |

| 5l | 1.130 |

| 5n | 1.860 |

| Nevirapine (NVP) | 0.735 |

Antimicrobial Research Agents (In Vitro Activity)

The thiophene moiety is a constituent of numerous compounds investigated for their antimicrobial properties. nih.govnih.gov Research has demonstrated that derivatives of this scaffold exhibit in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.govmdpi.com

In one study, a series of novel armed thiophene derivatives were synthesized and evaluated for their antimicrobial efficacy. nih.gov The results indicated that several of these compounds possessed significant antibacterial activity. For example, thiophene derivative 7 , an iminothiophene, was found to be more potent against Pseudomonas aeruginosa than the standard antibiotic gentamicin. nih.gov This is particularly noteworthy as Gram-negative bacteria like P. aeruginosa are known for their intrinsic resistance to many antimicrobial agents due to their lipopolysaccharide outer membrane. nih.gov

Further studies on 3-halobenzo[b]thiophene derivatives, which share the core thiophene ring, also revealed promising antimicrobial potential. nih.govmdpi.comresearchgate.net Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes showed a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Gram-positive bacteria and the yeast Candida albicans. nih.govmdpi.comresearchgate.net Time-kill curve analysis demonstrated that these compounds exert a rapid bactericidal effect against Staphylococcus aureus. nih.govmdpi.com These findings suggest that the thiophene framework is a valuable starting point for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov

| Compound | Organism | Inhibition Zone (mm) | Standard Drug (Inhibition Zone mm) |

|---|---|---|---|

| 7 | Staphylococcus aureus | 19 | Gentamicin (21) |

| Pseudomonas aeruginosa | 22 | ||

| 8a | Staphylococcus aureus | 18 | Gentamicin (21) |

| Pseudomonas aeruginosa | 19 | ||

| 8b | Staphylococcus aureus | 18 | Gentamicin (21) |

| Pseudomonas aeruginosa | 20 |

Research into Tubulin Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, making them a key target in anticancer research. nih.govnih.gov Several thiophene-based compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov

A study focusing on 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives revealed their strong activity as tubulin polymerization inhibitors. researchgate.net These compounds induced cell cycle arrest at the G2/M phase and triggered apoptosis in cancer cells. researchgate.netepa.gov Another thiophene derivative, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), was also identified as a potent antitumor agent that targets tubulin by blocking its polymerization. nih.gov Similarly, a novel 5-arylalkynyl-2-benzoyl thiophene compound, PST-3, was shown to inhibit tubulin polymerization with an IC₅₀ of 5.31 µM, a potency comparable to that of colchicine (IC₅₀ = 4.25 µM). nih.gov

These findings highlight that the thiophene scaffold can be effectively functionalized to create potent microtubule-destabilizing agents for cancer research. nih.govnih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| PST-3 | Tubulin Polymerization | 5.31 | nih.gov |

| DPP-21 | Tubulin Polymerization | 2.4 | nih.gov |

| Colchicine (Reference) | Tubulin Polymerization | 4.25 | nih.gov |

Anti-inflammatory Research Agents (Mechanism of Action Studies)

Chronic inflammatory diseases represent a significant therapeutic challenge, and the search for new anti-inflammatory agents is ongoing. nih.gov Thiophene derivatives have been investigated as inhibitors of key enzymes in the inflammatory cascade, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). nih.govresearchgate.netnih.gov These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy to achieve enhanced anti-inflammatory effects with a potentially better safety profile. nih.gov

Research on new 2,3,4-trisubstituted thiophene derivatives led to the identification of compounds with dual inhibitory activity. nih.gov For example, compound 5b , N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, showed potent and selective COX-2 inhibition (IC₅₀ = 5.45 µM) along with significant 5-LOX inhibition (IC₅₀ = 4.33 µM). nih.gov Similarly, a series of 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives were optimized to yield dual 5-LOX/COX inhibitors with submicromolar IC₅₀ values. sigmaaldrich.com

These studies demonstrate that the thiophene scaffold is a suitable template for designing agents that can modulate the arachidonic acid cascade, offering potential avenues for anti-inflammatory research. nih.govnih.gov

| Enzyme | IC₅₀ (µM) | Reference Drug (IC₅₀ µM) |

|---|---|---|

| COX-1 | 45.62 | Celecoxib (51.10) |

| COX-2 | 5.45 | Celecoxib (3.31) |

| 5-LOX | 4.33 | NDGA (2.46) |

Anticancer Research via Modulating Cellular Pathways (In Vitro Cell Line Studies)

Beyond tubulin inhibition, thiophene derivatives have been explored for their anticancer activity through the modulation of various other cellular pathways. nih.govnih.gov Protein kinases, which control cell proliferation and survival, are prominent targets in this area. nih.gov

One study focused on fused thienopyrrole and pyrrolothienopyrimidine scaffolds as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT. nih.gov Compound 4c from this series was identified as a potent candidate, inhibiting VEGFR-2 and AKT with IC₅₀ values of 0.075 µM and 4.60 µM, respectively. nih.gov This dual inhibition led to S-phase cell cycle arrest and induced apoptosis in liver cancer cells. nih.gov

In other research, a series of thiophene derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.gov Compound 480 emerged as a promising agent with low IC₅₀ values in HeLa (12.61 µg/mL) and HepG2 (33.42 µg/mL) cells. nih.gov Mechanistic studies revealed that this compound induces apoptosis by altering the mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels. nih.gov Another series of 3-(hetero)aryl substituted pyridine (B92270) derivatives bearing a thiophene moiety showed potent antiproliferative effects against breast cancer cell lines (MDA-MB-231 and MCF7) with IC₅₀ values in the range of 0.9–1.7 µM. bgu.ac.il

| Compound | Cell Line | Activity/Endpoint | IC₅₀ | Reference |

|---|---|---|---|---|

| 4c | HepG2 | Cytotoxicity | 3.023 µM | nih.gov |

| 4c | PC-3 | Cytotoxicity | 3.12 µM | nih.gov |

| 480 | HeLa | Cytotoxicity | 12.61 µg/mL | nih.gov |

| 480 | HepG2 | Cytotoxicity | 33.42 µg/mL | nih.gov |

| Pyridine-Thiophene Hybrid | MDA-MB 231 | Cytotoxicity | 0.9-1.7 µM | bgu.ac.il |

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and understanding how chemical modifications influence biological activity. nih.govnih.gov Across the various research applications for thiophene derivatives, several key SAR insights have been established. nih.gov The thiophene ring itself is considered a privileged pharmacophore, but its efficacy is highly dependent on the nature and position of its substituents. nih.govnih.gov

For anti-inflammatory agents targeting COX and LOX, the presence of carboxylic acid, ester, amine, and amide groups has been frequently highlighted as important for activity and target recognition. nih.gov In the context of anticancer tubulin inhibitors, a 2-(3',4',5'-trimethoxybenzoyl) group on a benzo[b]thiophene core is a critical feature for potent activity. researchgate.netepa.gov The position of substituents on the thiophene or its fused rings can dramatically alter potency. For instance, benzo[b]thiophenes with a styryl group at position 2 were found to be 12- to 30-fold more active as tubulin polymerization inhibitors than their 3-regioisomer counterparts. researchgate.net

Impact of Substituent Effects on In Vitro Activity Profiles

The specific substituents on the thiophene scaffold have a profound impact on the in vitro activity profiles of these compounds.

Anti-inflammatory Activity: In the design of dual COX/5-LOX inhibitors, substituting a thiophene ring at the 2-position with a morpholinoacetamide moiety and at the 4-position with a 4-chlorophenyl group (as in compound 5b ) resulted in a compound with high COX-2 selectivity and potent 5-LOX inhibition. nih.gov This highlights the synergistic effect of specific amide and halogenated aryl groups in conferring the desired inhibitory profile. nih.gov

Antiviral (NNRTI) Activity: For thiophene[3,2-d]pyrimidine-based NNRTIs, the introduction of various amino acid analogues at a specific position was explored to target a solvent-exposed region of the NNRTI binding pocket. mdpi.com The presence of a specific amino acid side chain in compound 5k was critical for its enhanced potency against resistant HIV-1 strains, demonstrating that substituents capable of forming additional interactions within the flexible binding pocket can overcome resistance mutations. mdpi.com

Antimicrobial Activity: In the study of 3-halobenzo[b]thiophenes, the nature of the substituent at the 2-position was key to antimicrobial potency. mdpi.com A cyclohexanol (B46403) group at this position led to high activity (MIC = 16 µg/mL), whereas replacing it with smaller groups like cyclopentanol (B49286) or 2-hydroxypropan-2-yl resulted in significantly reduced activity (MIC = 128 µg/mL and 64 µg/mL, respectively). mdpi.com This suggests that a bulky, cyclic alcohol substituent is optimal for interaction with the microbial target.

Anticancer (Tubulin Inhibition) Activity: For 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene tubulin inhibitors, the substitution pattern on the benzo ring was crucial. epa.gov Placing a methoxy (B1213986) group at the C-4, C-6, or C-7 position yielded the best activities, while replacing a methyl group at the C-3 position with hydrogen generally decreased potency. epa.gov This indicates that both the position and electronic nature of substituents are vital for optimizing interactions at the colchicine binding site.

These examples clearly illustrate that rational modification of substituents on the core thiophene structure is a powerful strategy for fine-tuning the biological activity and selectivity of these compounds for various therapeutic targets. nih.govepa.govnih.gov

Elucidation of Structural Characteristics Influencing Biological Target Recognition

The specific structural characteristics of thiophene-based compounds play a crucial role in their interaction with biological targets. While direct studies on this compound are not extensively documented in publicly available research, the analysis of structurally similar compounds, particularly benzo[b]thiophene derivatives, provides significant insights into how modifications to the molecular skeleton influence biological activity. Research into benzo[b]thiophenes as inhibitors of tubulin polymerization, a key target in cancer therapy, highlights the importance of the substitution pattern on both the thiophene and the benzoyl rings for effective target recognition. nih.govnih.gov

A study on 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylamino benzo[b]thiophene derivatives revealed that these molecules act as potent antiproliferative agents by interacting with tubulin. nih.gov The 3′,4′,5′-trimethoxybenzoyl group is a key feature for this activity. The arrangement of substituents on the benzo[b]thiophene core is critical for optimizing this interaction.

The introduction of either electron-donating groups (such as methyl, methoxy, or ethoxy) or electron-withdrawing groups (like fluorine and chlorine) on the 3-aryl ring of the benzo[b]thiophene did not drastically alter the antiproliferative activity compared to the unsubstituted version. nih.gov However, the nature and position of these substituents can fine-tune the potency against specific cell lines.

For instance, the compound 2-(3′,4′,5′-trimethoxybenzoyl)-3-(4′-ethoxyphenyl)-benzo[b]thiophene demonstrated particularly strong inhibition of cancer cell growth, indicating that the ethoxy group at the para position of the 3-phenyl ring enhances the interaction with the biological target. nih.gov Conversely, adding a methyl group at the C-6 position of the benzo[b]thiophene core was found to be detrimental to its antiproliferative effects. nih.gov

Table 1: Antiproliferative Activity of Selected Benzo[b]thiophene Derivatives

| Compound | Substituent on 3-phenyl ring | Cell Line (HeLa) IC₅₀ (μM) | Cell Line (Jurkat) IC₅₀ (μM) |

| 3a | H | 0.55 | 0.28 |

| 3b | 4'-F | 0.48 | 0.25 |

| 3c | 4'-Cl | 0.52 | 0.26 |

| 3d | 4'-Me | 0.45 | 0.21 |

| 3e | 4'-OMe | 0.38 | 0.19 |

| 4e | 4'-OEt | 0.15 | 0.08 |

Data sourced from a study on 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylamino benzo[b]thiophene derivatives. nih.gov

Utilization as Building Blocks in Organic Synthesis

Thiophene derivatives, including ketones like this compound, are valuable building blocks in organic synthesis due to the reactivity of the thiophene ring and the functional groups attached to it. wikipedia.org The thiophene core is a common motif in many pharmaceuticals and agrochemicals. wikipedia.org The ketone functionality, in particular, serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

One of the prominent applications of thiophene ketones is in the synthesis of fused heterocyclic systems. For example, thieno[3,2-b]thiophen-3(2H)-ones, which are structurally related to the user's compound of interest, can be synthesized and then used as precursors for creating larger, polycyclic aromatic systems. nih.gov A key synthetic strategy is the Fiesselmann thiophene synthesis, which allows for the construction of substituted thieno[3,2-b]thiophene (B52689) derivatives. nih.govresearchgate.net

These thieno[3,2-b]thiophen-3(2H)-ones can undergo further reactions, such as the Fischer indolization, to produce novel N,S-heterotetracenes. nih.gov This process involves reacting the thiophene ketone with an arylhydrazine in an acidic medium to form a new indole (B1671886) ring fused to the thiophene system. nih.govresearchgate.net The resulting complex heterocyclic structures are of interest for their potential applications in materials science, particularly as organic semiconductors. nih.gov

The versatility of thiophenes as building blocks is further demonstrated by their use in synthesizing a wide array of biologically active molecules. For instance, substituted thiophenes can be key intermediates in the preparation of agents with antibacterial, antifungal, and anti-inflammatory properties. nih.gov The specific substitution pattern on the thiophene ring, achieved through various synthetic methodologies, dictates the final properties of the target molecule.

Table 2: Examples of Thiophene Derivatives as Synthetic Building Blocks

| Starting Thiophene Derivative | Reaction Type | Product Class | Potential Application | Reference |

| Thieno[3,2-b]thiophen-3(2H)-ones | Fischer Indolization | N,S-Heterotetracenes | Organic Semiconductors | nih.govresearchgate.net |

| 3-Chlorobenzo[b]thiophene-2-carbonyl chlorides | Friedel–Crafts acylation, cyclization | Benzo[b]thieno[2,3-d]thiophenes | Not specified | researchgate.net |

| 2-Butylthiophene | Further synthesis | Anticancer agents | Pharmaceuticals | nih.gov |

| 2-Octylthiophene | Further synthesis | Anti-atherosclerotic agents | Pharmaceuticals | nih.gov |

Future Research Directions and Open Questions

Development of Novel and Efficient Synthetic Routes

A foundational aspect of investigating any novel compound is the development of robust and efficient synthetic methodologies. For 3-(2-thiomethylbenzoyl)thiophene, future research should prioritize the establishment of versatile and scalable synthetic routes. While classical methods for thiophene (B33073) synthesis, such as the Paal-Knorr or Gewald reactions, provide a conceptual starting point, contemporary approaches could offer significant advantages in terms of yield, purity, and environmental impact. organic-chemistry.orgderpharmachemica.com

Future synthetic research should aim to:

Investigate Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). Future work could explore the coupling of a pre-functionalized thiophene, such as 3-boronylthiophene, with 2-(thiomethyl)benzoyl chloride in the presence of a suitable palladium or nickel catalyst. The optimization of reaction conditions, including catalyst, ligand, base, and solvent, would be a key research objective.

Develop Convergent Synthetic Strategies: A convergent synthesis, where different fragments of the molecule are prepared separately and then joined together at a late stage, often proves more efficient for complex molecules. For this compound, one could envision the synthesis of a 3-lithiated thiophene species and its subsequent reaction with a 2-(thiomethyl)benzoyl electrophile.

| Potential Synthetic Route | Key Precursors | Potential Advantages | Areas for Optimization |

| One-Pot Synthesis | Thiophene precursor, 2-(thiomethyl)benzoyl chloride, methylthiolating agent | High step economy, reduced waste | Reaction conditions, order of reagent addition |

| Palladium-Catalyzed Cross-Coupling | 3-Boronylthiophene, 2-(thiomethyl)benzoyl chloride | High functional group tolerance, mild conditions | Catalyst and ligand screening, base and solvent effects |

| Convergent Synthesis via Lithiation | 3-Bromothiophene (B43185), n-butyllithium, 2-(thiomethyl)benzoyl chloride | High yields for the final coupling step | Temperature control, handling of organolithium reagents |

Advanced Characterization of Electronic and Structural Properties

A thorough understanding of the physicochemical properties of this compound is paramount for predicting its behavior and potential applications. Future research must involve a comprehensive characterization of its electronic and structural features using a suite of advanced analytical techniques.

Spectroscopic and Spectrometric Analysis: Initial characterization would involve standard spectroscopic methods to confirm the molecular structure. This includes ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, Infrared (IR) spectroscopy to identify functional groups (e.g., the carbonyl group of the benzoyl moiety), and Ultraviolet-Visible (UV-Vis) spectroscopy to probe the electronic transitions within the conjugated system. High-resolution mass spectrometry (HRMS) will be essential for confirming the exact molecular weight and elemental composition.

X-ray Crystallography: To obtain an unambiguous, three-dimensional representation of the molecule's structure in the solid state, single-crystal X-ray diffraction analysis is indispensable. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as stacking or hydrogen bonding, which can influence the material's bulk properties.

Advanced Spectroscopic Techniques: For a deeper understanding of the electronic structure, more advanced techniques could be employed. Synchrotron-based soft X-ray spectroscopy, for example, can provide detailed information about the molecular orbitals and their contributions from different atomic constituents. worldscientific.com

| Analytical Technique | Information to be Obtained | Hypothetical Data/Observations |

| ¹H NMR | Chemical environment of protons | Aromatic protons in distinct regions, singlet for the methyl group |

| ¹³C NMR | Carbon skeleton of the molecule | Resonances for carbonyl carbon, thiophene and benzene (B151609) ring carbons |

| IR Spectroscopy | Presence of functional groups | Strong absorption band around 1650-1680 cm⁻¹ for the C=O stretch |

| UV-Vis Spectroscopy | Electronic transitions | Absorption maxima in the UV region indicative of π-π* transitions |

| High-Resolution Mass Spectrometry | Exact molecular weight and formula | A precise m/z value corresponding to the elemental formula C₁₂H₁₀OS₂ |

| X-ray Crystallography | 3D molecular structure, bond lengths, angles | Conformation of the benzoyl and thiomethyl groups relative to the thiophene ring |

Exploration of Undiscovered Research Applications in Chemical Biology

Thiophene-containing molecules are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgrsc.orgnih.govnih.gov A significant avenue for future research on this compound will be the systematic exploration of its potential applications in chemical biology and drug discovery.

Antimicrobial Screening: The compound should be screened against a panel of pathogenic bacteria and fungi to assess its potential as a novel antimicrobial agent. Structure-activity relationship (SAR) studies could then be initiated by synthesizing analogs with different substitution patterns to optimize any observed activity.

Anticancer and Antiproliferative Assays: Given that many heterocyclic compounds are investigated for their anticancer properties, this compound should be evaluated for its cytotoxicity against various cancer cell lines. impactfactor.orgmdpi.com Should it show promising activity, further studies could delve into its mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Enzyme Inhibition Studies: The structural motifs within this compound, such as the ketone and the thiophene ring, are present in known enzyme inhibitors. Future research could involve screening the compound against a library of enzymes, particularly those relevant to human diseases, such as kinases, proteases, or oxidoreductases.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

To move beyond phenomenological observations, a deep mechanistic understanding of the compound's properties and reactivity is crucial. An integrated approach that combines experimental and computational methods will be essential in this regard.